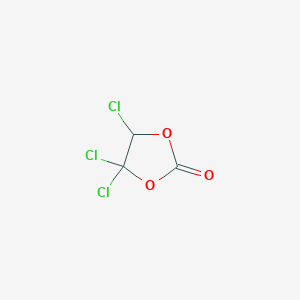
4,4,5-Trichloro-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5-Trichloro-1,3-dioxolan-2-one is an organic compound with the molecular formula C3H2Cl3O3 It is a derivative of dioxolane, characterized by the presence of three chlorine atoms attached to the dioxolan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5-Trichloro-1,3-dioxolan-2-one typically involves the chlorination of 1,3-dioxolan-2-one. One common method includes the reaction of 1,3-dioxolan-2-one with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination at the desired positions on the dioxolan ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product. The scalability of the process is achieved through optimization of reaction parameters and the use of efficient catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5-Trichloro-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of higher oxidation state compounds, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium fluoride; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Lithium aluminum hydride; conducted in anhydrous ether solvents under inert atmosphere.
Major Products Formed
Substitution Products: Various substituted dioxolanes depending on the nucleophile used.
Reduction Products: Less chlorinated dioxolanes.
Applications De Recherche Scientifique
4,4,5-Trichloro-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4,4,5-Trichloro-1,3-dioxolan-2-one involves its reactivity towards nucleophiles and reducing agents. The presence of electron-withdrawing chlorine atoms makes the compound highly reactive, facilitating nucleophilic substitution and reduction reactions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or reducing agent used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1,3-dioxolan-2-one: A less chlorinated derivative with similar reactivity but different physical properties.
4,5-Dichloro-1,3-dioxolan-2-one: Another chlorinated dioxolane with two chlorine atoms, exhibiting similar chemical behavior but distinct reactivity patterns.
Uniqueness
4,4,5-Trichloro-1,3-dioxolan-2-one is unique due to the presence of three chlorine atoms, which significantly enhances its reactivity compared to its less chlorinated counterparts. This increased reactivity makes it a valuable compound for various chemical transformations and applications .
Propriétés
Numéro CAS |
22432-71-9 |
|---|---|
Formule moléculaire |
C3HCl3O3 |
Poids moléculaire |
191.39 g/mol |
Nom IUPAC |
4,4,5-trichloro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C3HCl3O3/c4-1-3(5,6)9-2(7)8-1/h1H |
Clé InChI |
JPLNAQJTXYXDAV-UHFFFAOYSA-N |
SMILES canonique |
C1(C(OC(=O)O1)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


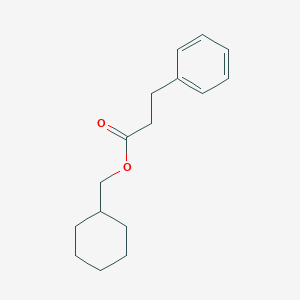
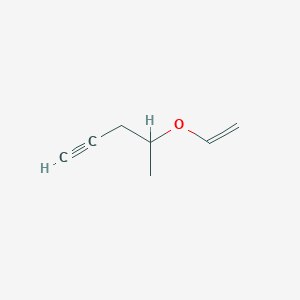

![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
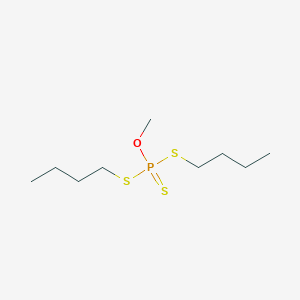
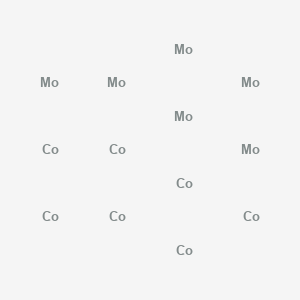


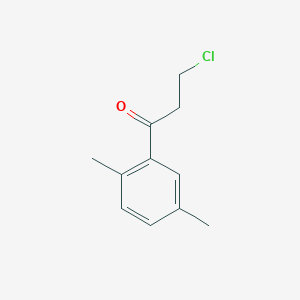

![2-[2-(4-Nitrophenyl)hydrazinylidene]propanal](/img/structure/B14714403.png)
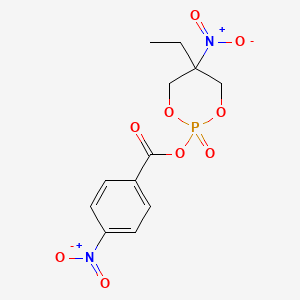
![2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14714423.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14714432.png)
